6-keto Prostaglandin E1 6-keto Prostaglandin E1 6-Keto pge1, also known as 6-oxo-pge1 or 6-kpge1, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, 6-keto PGE1 is considered to be an eicosanoid lipid molecule. 6-Keto pge1 is considered to be a practically insoluble (in water) and relatively neutral molecule. 6-Keto pge1 has been primarily detected in urine. Within the cell, 6-keto PGE1 is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 6-keto PGE1 is involved in the etodolac action pathway, the phenylbutazone action pathway, the arachidonic Acid metabolism pathway, and the salicylate-sodium action pathway. 6-Keto pge1 is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.
6-oxoprostaglandin E1 is a prostaglandin E that is prostaglandin E1 bearing a keto substituent at the 6-position. It has a role as a platelet aggregation inhibitor and a metabolite. It derives from a prostaglandin E1. It is a conjugate acid of a 6-oxoprostaglandin E1(1-).
Brand Name: Vulcanchem
CAS No.: 67786-53-2
VCID: VC0031166
InChI: InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-18,21,23H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+/m0/s1
SMILES: CCCCCC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)O)O)O
Molecular Formula: C20H32O6
Molecular Weight: 368.5 g/mol

6-keto Prostaglandin E1

CAS No.: 67786-53-2

Reference Standards

VCID: VC0031166

Molecular Formula: C20H32O6

Molecular Weight: 368.5 g/mol

6-keto Prostaglandin E1 - 67786-53-2

CAS No. 67786-53-2
Product Name 6-keto Prostaglandin E1
Molecular Formula C20H32O6
Molecular Weight 368.5 g/mol
IUPAC Name 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-6-oxoheptanoic acid
Standard InChI InChI=1S/C20H32O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-18,21,23H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+/m0/s1
Standard InChIKey ROUDCKODIMKLNO-CTBSXBMHSA-N
Isomeric SMILES CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(=O)CCCCC(=O)O)O)O
SMILES CCCCCC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)O)O)O
Canonical SMILES CCCCCC(C=CC1C(CC(=O)C1CC(=O)CCCCC(=O)O)O)O
Appearance Assay:≥99%A crystalline solid
Physical Description Solid
Description 6-Keto pge1, also known as 6-oxo-pge1 or 6-kpge1, belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, 6-keto PGE1 is considered to be an eicosanoid lipid molecule. 6-Keto pge1 is considered to be a practically insoluble (in water) and relatively neutral molecule. 6-Keto pge1 has been primarily detected in urine. Within the cell, 6-keto PGE1 is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 6-keto PGE1 is involved in the etodolac action pathway, the phenylbutazone action pathway, the arachidonic Acid metabolism pathway, and the salicylate-sodium action pathway. 6-Keto pge1 is also involved in a couple of metabolic disorders, which include the tiaprofenic Acid action pathway and leukotriene C4 synthesis deficiency.
6-oxoprostaglandin E1 is a prostaglandin E that is prostaglandin E1 bearing a keto substituent at the 6-position. It has a role as a platelet aggregation inhibitor and a metabolite. It derives from a prostaglandin E1. It is a conjugate acid of a 6-oxoprostaglandin E1(1-).
Synonyms 6-keto-PGE1
6-keto-prostaglandin E1
6-ketoprostaglandin E1
6-oxo-PGE1
6-oxoprostaglandin E1
Reference 1.Wong, P.Y.K.,Malik, K.U.,Desiderio, D.M., et al. Hepatic metabolism of prostacyclin (PGI2) in the rabbit: Formation of a potent novel inhibitor of platelet aggregation. Biochemical and Biophysical Research Communications 93, 486-494 (1980).
PubChem Compound 5280889
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator